molecular formula C13H13NO2 B8527788 Methyl 3-(2-quinolinyl)propanoate

Methyl 3-(2-quinolinyl)propanoate

Cat. No.: B8527788
M. Wt: 215.25 g/mol
InChI Key: CVILCWZAIZUGJC-UHFFFAOYSA-N
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Description

Methyl 3-(2-quinolinyl)propanoate is a quinoline-based ester compound designed for research and development applications, particularly in medicinal chemistry and anticancer agent discovery. Quinoline derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Specifically, 2-quinolinone derivatives have demonstrated significant potential as anticancer agents. For instance, structurally related compounds have exhibited potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and shown promising inhibition of the epidermal growth factor receptor (EGFR), a key molecular target in oncology . One such derivative was reported with an IC50 value of 1.32 μM against MCF-7 cells and 97% EGFR inhibition with an IC50 of 16.89 nM . As a synthetic intermediate, this compound serves as a valuable building block for the structure modification of the quinolone core. Researchers can utilize it to attach various organic residues with differing lipophilicities and hydrophilicities, thereby creating a library of derivatives for structure-activity relationship (SAR) studies and optimizing biological activity . The reactivity of the ester group allows for further functionalization, including hydrolysis to the corresponding carboxylic acid or conversion to hydrazides, which are key precursors to other heterocyclic systems like oxadiazoles and thiosemicarbazides . This compound is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 3-quinolin-2-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7H,8-9H2,1H3

InChI Key

CVILCWZAIZUGJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Methyl Propanoate Derivatives
Compound Name Aromatic System Substituents on Propanoate Chain Key Functional Groups Molecular Weight (g/mol)
Methyl 3-(2-quinolinyl)propanoate Quinoline None Ester, nitrogen heterocycle 229.25*
Methyl 3-acetoxy-2-methylene-3-(2-quinolyl)propanoate Quinoline Acetoxy, methylene Ester, acetoxy, conjugated alkene 285.31
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Phenyl Hydroxy, methoxy Ester, phenolic hydroxyl 210.23
Methyl 3-(methylthio)propanoate None Methylthio Ester, thioether 148.21
Methyl 3-(2-pyridyl)propanoate Pyridine None Ester, nitrogen heterocycle 165.19

*Calculated based on molecular formula.

Key Observations :

  • Quinoline vs.
  • Phenolic hydroxyl groups (e.g., in methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate ) enhance antioxidant capacity via radical scavenging.

Key Observations :

  • Multicomponent protocols (e.g., for phenolic derivatives ) offer modularity but may face challenges in regioselectivity.

Key Observations :

  • Thioether-containing analogs (e.g., methyl 3-(methylthio)propanoate) are metabolized into volatile sulfur compounds, indicating divergent biological roles compared to nitrogen-containing derivatives .

Physicochemical Properties

  • Solubility and Lipophilicity: Quinoline derivatives exhibit lower aqueous solubility due to their hydrophobic fused rings. Pyridine analogs may have slightly better solubility . Phenolic derivatives (e.g., methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate) show increased polarity, enhancing water solubility .
  • Stability :
    • Acetoxy groups (e.g., in compound 157 ) may undergo hydrolysis under acidic or basic conditions, whereas methylthio groups (e.g., ) are more resistant to hydrolysis.

Spectroscopic Differentiation

  • NMR Signatures: Quinoline protons resonate at δ 7.5–8.1 ppm (aromatic), distinct from pyridine (δ 7.0–7.5 ppm) . Acetoxy methyl groups appear as singlets near δ 2.1 ppm .
  • Mass Spectrometry: Quinoline derivatives fragment to yield characteristic ions at m/z 285 (M+) and 226 (base peak) , whereas pyridine analogs show lower molecular ion peaks.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR (in CDCl₃) confirms ester and quinoline moieties. Key signals: ~3.7 ppm (ester -OCH₃), 8.5–9.0 ppm (quinoline protons) .
  • HPLC-MS : Reverse-phase chromatography (ACN/water + 0.1% formic acid) with Q-TOF detection identifies impurities (e.g., hydrolyzed acid at m/z ~246) .

Q. Advanced Research Focus

  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., analogs with halogen substituents) .
  • GC-Olfactometry : Detects volatile degradation products if the compound is used in flavor/fragrance research .

How does this compound interact with biological systems, and what assays are suitable for evaluating its activity?

Advanced Research Focus
Preliminary studies on structurally similar compounds (e.g., methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate) suggest:

  • Anti-inflammatory activity : Use THP-1 monocyte assays with ELISA to measure cytokine inhibition (e.g., IL-6, TNF-α) .
  • Cellular uptake : Assess permeability via Caco-2 cell monolayers, monitoring transepithelial electrical resistance (TEER) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks noted in analogs ).
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to methyl 3-(4-fluorophenyl)prop-2-ynoate ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .

How can computational modeling aid in predicting the reactivity or pharmacokinetics of this compound?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electrophilic sites for functionalization .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability, guiding drug development .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Research Focus

  • Thermal stability : Store at 2–8°C in amber vials to prevent ester hydrolysis. Degradation >40°C observed in analogs .
  • Light sensitivity : Quinoline derivatives may photodegrade; use argon-filled containers for long-term storage .

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